1H-Benzimidazole-5-acetic acid, monohydrochloride

Building block procurement Regioisomeric purity Analytical specification

Researchers requiring precise molar concentrations for in vitro assays face a 20.7% mass discrepancy when using free acids. This hydrochloride salt (MW 212.63) eliminates ambiguity by providing defined counterion content for accurate active-species calculation. - Defined HCl stoichiometry ensures consistent gravimetric formulation across dose-response studies. - 5-Acetic acid handle enables direct EDC/NHS conjugation to amines or surfaces for affinity matrix preparation. - High purity (≥98%) supports process development and impurity-control workflows.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
CAS No. 62468-12-6
Cat. No. B1658878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-5-acetic acid, monohydrochloride
CAS62468-12-6
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CC(=O)O)NC=N2.Cl
InChIInChI=1S/C9H8N2O2.ClH/c12-9(13)4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2,(H,10,11)(H,12,13);1H
InChIKeyYKGBJBDUKMJDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole-5-acetic acid HCl: Core Profile


1H-Benzimidazole-5-acetic acid, monohydrochloride (CAS 62468-12-6) is a benzimidazole derivative bearing a carboxymethyl substituent at the 5-position of the heterocyclic ring, supplied as the hydrochloride salt (molecular formula C₉H₉ClN₂O₂, MW 212.63 g·mol⁻¹) . The compound is primarily employed as a synthetic intermediate and building block in medicinal chemistry programs targeting benzimidazole-based bioactive molecules . Its structure positions the acetic acid moiety on the benzene ring of the benzimidazole core, distinguishing it from 1‑substituted acetic acid regioisomers, and the hydrochloride salt form confers aqueous solubility advantages relevant to both synthetic handling and biological assay preparation .

1
Medicinal chemistry building block for constructing benzimidazole-based bioactive molecules and compound libraries.
2
5‑positional isomer with an unsubstituted 2‑position, providing distinct synthetic reactivity from 1‑substituted regioisomers.
3
Hydrochloride salt form supports aqueous solubility for synthetic handling and biological assay preparation.

1H-Benzimidazole-5-acetic acid HCl: Analog Substitution Risks


Generic substitution among benzimidazole‑acetic acid derivatives is inadvisable because the position of the acetic acid substituent and the salt form directly determine synthetic reactivity, physicochemical properties, and biological recognition . The 5‑substituted regioisomer (this compound) presents a different electronic environment and steric profile relative to the 1‑substituted analog (benzimidazole-1-acetic acid, CAS 40332-16-9), which can alter the regioselectivity of subsequent derivatisation steps and the binding pose in target proteins [1]. Furthermore, the hydrochloride salt (MW 212.63) versus the free acid form (MW 176.17) impacts gravimetric formulation accuracy by ~20%, a difference that is material in quantitative dose‑response studies . The limited publicly available head‑to‑head biological data for this specific compound means that procurement decisions must rest primarily on its demonstrated utility as a defined building block in patent‑documented synthetic routes rather than on unverified pharmacological claims [1].

Regioisomer
5‑acetic acid target compound
1‑acetic acid analog (CAS 40332‑16‑9) may shift electronic and steric properties, altering regioselectivity in derivatisation and biological recognition.
Salt Form
Hydrochloride salt (MW 212.63)
Free acid (MW 176.17) has a ~20.7% mass difference per mole. Gravimetric preparation without counterion correction can systematically bias quantitative dose‑response studies.
Core Substitution
Unsubstituted 2‑position core
2‑substituted benzimidazole building blocks (e.g., 2‑methyl‑) limit synthetic access to critical C‑H activation and cross‑coupling sites for scaffold diversification.

1H-Benzimidazole-5-acetic acid HCl: Quantitative Comparison Data


Positional Isomer Purity: 5- vs. 1-Acetic Acid

Commercially available 1H-Benzimidazole-5-acetic acid monohydrochloride (CAS 62468-12-6) is typically supplied with a minimum purity specification of 95–98+% as determined by HPLC . In contrast, the free-acid 1‑positional isomer (benzimidazole-1-acetic acid, CAS 40332‑16‑9) is frequently offered at a lower typical assay of 90% [1]. This specification differential is meaningful for end-users who require consistent synthetic intermediate quality without additional purification.

Regioisomeric Purity
Method context
Target (5‑substituted): 95–98+% HPLC. Comparator (1‑substituted): ~90% HPLC.
Supports more consistent synthetic intermediate quality.
Data from commercial COA specifications; exact methods not disclosed.
Building block procurement Regioisomeric purity Analytical specification

Formulation Accuracy: Salt vs. Free Acid

The hydrochloride salt of 1H-Benzimidazole-5-acetic acid has a molecular weight of 212.63 g·mol⁻¹, whereas the free acid (1H-Benzimidazole-5-aceticacid, CAS 473895‑86‑2) has a molecular weight of 176.17 g·mol⁻¹ . This 20.7% mass difference means that when a researcher orders 10 mg of the hydrochloride salt, the delivered amount of the active benzimidazole‑acetic acid moiety is only ~8.3 mg. Using the free acid form interchangeably without correcting for the counterion mass introduces a systematic dosing error of approximately 20%.

Salt‑Form Impact
Direct comparison
HCl salt: ~82.9% active moiety by mass. Free acid: 100% active moiety.
Approximately 20.7% gravimetric accuracy difference highlights the need to report salt form.
Calculated from molecular weights; applies to all solution preparations.
Formulation accuracy Salt form selection Quantitative pharmacology

LogP & H-Bond Donors: 5- vs. 1-Substituted Analogs

The compound 1H‑Benzimidazole-5-acetic acid monohydrochloride exhibits a computed LogP of approximately –0.15 and possesses 2 hydrogen bond donors (the carboxylic acid OH and the benzimidazole NH) . By comparison, the 1‑substituted regioisomer (benzimidazole-1-acetic acid) has a computed LogP of approximately +1.12 and only 1 hydrogen bond donor (the carboxylic acid OH; the benzimidazole NH is substituted) . The lower lipophilicity and additional H‑bond donor of the 5‑substituted compound predict different membrane permeability and solubility profiles, making the choice between regioisomers consequential in medicinal chemistry lead optimisation.

Physicochemical Review
Computational context
Target LogP ≈ –0.15, HBD = 2. Comparator LogP ≈ +1.12, HBD = 1.
May influence membrane permeability; ΔLogP > 1 log unit suggests distinct solubility profiles.
In silico prediction; experimental LogD₇.₄ data not publicly available.
Physicochemical property Drug‑likeness Regioisomer comparison

Synthetic Accessibility: Pd-Catalyzed Cross-Coupling

The 5‑acetic acid substitution pattern leaves the benzimidazole 2‑position (the most acidic C–H) unsubstituted and available for further functionalization via metalation or cross‑coupling [1]. In contrast, commercial benzimidazole building blocks frequently carry substituents at the 2‑position (e.g., 2‑methyl‑, 2‑(4‑chlorophenyl)‑), which block this reactive site [2]. Among commercially available benzimidazole‑acetic acid scaffolds, the 5‑acetic acid HCl salt represents one of the least sterically encumbered variants, offering the greatest synthetic freedom for diversification at the 1‑, 2‑, and 6‑positions.

Synthetic Accessibility
Structural inference
Target: 4 unsubstituted positions (1‑, 2‑, 4‑, 6‑). Comparator: 3 positions (2‑position blocked).
Supports broader diversification strategy for C–H activation and cross‑coupling pathways.
Inferred from structure; direct comparative reaction yield data not identified.
Synthetic accessibility C–H functionalization Building block differentiation

1H-Benzimidazole-5-acetic acid HCl: Application Scenarios


Scaffold Diversification via 2-Position Functionalization

This compound is the preferred building block for research groups synthesizing benzimidazole‑based compound libraries that require subsequent functionalization at the 2‑position. Its 5‑acetic acid handle allows conjugation to amines or alcohols, while the unsubstituted 2‑position remains available for C–H activation, lithiation, or palladium‑catalysed cross‑coupling reactions described in patent literature for CRTH2 antagonist and kinase inhibitor programs [1]. The hydrochloride salt form provides water solubility for aqueous reaction conditions. For labs working on dabigatran‑related intermediates, the 5‑acetic acid oxidation state provides a closer structural starting point than the 1‑acetic acid regioisomer [2].

Salt-Form Controlled Dose-Response Studies

When precise molar concentrations are required for in vitro pharmacology assays, the hydrochloride salt provides a defined counterion content that enables accurate calculation of the active species concentration. As demonstrated in Section 3, the 20.7% mass difference versus the free acid is critical; using the HCl salt with documented molecular weight eliminates the ambiguity that arises when procuring free acids of unspecified neutralization status. This is particularly relevant for labs establishing SAR around benzimidazole‑acetic acid chemotypes where the acetic acid moiety is directly involved in target binding [1].

Intermediate for Benzimidazole-Containing APIs

Patents describing the synthesis of dabigatran etexilate and related direct thrombin inhibitors establish benzimidazole‑5‑carboxylic/‑acetic acid derivatives as key intermediates [1]. The 5‑acetic acid HCl salt can serve as a starting material for oxidation to the 5‑carboxylic acid or for amide coupling with pyridinyl‑β‑alanine fragments. Its higher typical commercial purity (95–98+%) relative to some analogs makes it suitable for process development where impurity carry‑through must be controlled [2].

Immobilization & Bioconjugation via Acetic Acid

The presence of a free carboxylic acid at the 5‑position enables direct EDC/NHS coupling to amine‑functionalized surfaces, beads, or biomolecules. This allows researchers to create benzimidazole‑functionalized affinity matrices for target identification studies (e.g., pull‑down of benzimidazole‑binding proteins) without a linker attachment step, a workflow advantage over analogs lacking a free carboxyl group [1]. The hydrochloride salt's aqueous solubility facilitates coupling in physiological buffer conditions (pH 5.5–6.5 optimal for EDC chemistry).

Application
Selection Property
Validation Focus
Scaffold Diversification
Unsubstituted 2‑position
Compatibility with Pd/Li‑mediated cross‑coupling and C–H activation
Quantitative Pharmacology
Defined hydrochloride counterion
Molar concentration verification for SAR and dose‑response assays
API Intermediate Synthesis
High starting purity (95–98+%)
Impurity carry‑through assessment in process development
Immobilization & Bioconjugation
Free 5‑acetic acid handle
EDC/NHS coupling efficiency to amine‑functionalized surfaces
Quote Request

Request a Quote for 1H-Benzimidazole-5-acetic acid, monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.